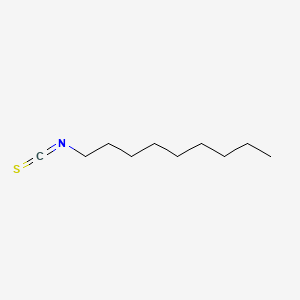

Nonyl isothiocyanate

Descripción

Historical Context of Isothiocyanate Research in Chemical Biology

Isothiocyanates (-N=C=S) are compounds known for their potent biological activities. rsc.orgfoodandnutritionjournal.org Historically, research into these molecules began with the investigation of natural sources, particularly cruciferous vegetables like mustard, wasabi, and horseradish, where they exist as precursors called glucosinolates. acs.orgnih.govcbijournal.com Upon plant tissue damage, the enzyme myrosinase hydrolyzes glucosinolates to release isothiocyanates, which are responsible for the characteristic pungent flavor of these plants. foodandnutritionjournal.orgcbijournal.com Early chemical literature, dating back to the 1890s, began to describe these compounds. acs.org Over the years, the field has expanded from identifying naturally occurring isothiocyanates to synthesizing a vast number of analogs. cbijournal.com This has been driven by their utility as synthons in various chemical reactions and their diverse biological applications. rsc.orgcbijournal.com

Significance of Long-Chain Aliphatic Isothiocyanates in Contemporary Scientific Inquiry

Long-chain aliphatic isothiocyanates, such as nonyl isothiocyanate, are a specific subgroup that has attracted research interest. austinpublishinggroup.com The length of the aliphatic chain influences the compound's physical and biological properties. ontosight.ai The nonyl group, a nine-carbon chain, imparts a significant hydrophobic character to the molecule, making it more soluble in organic solvents than in water. ontosight.ai This property is crucial as it can affect how the compound interacts with biological membranes and other cellular components. ontosight.ai Studies have indicated that isothiocyanates with long side chains can be particularly active against certain types of microorganisms. longdom.org Research into long-chain variants like 9-(methylthio)this compound and its derivatives has highlighted their antimicrobial potential. researchgate.net

Research Trajectories and Academic Objectives for this compound Investigations

Current and future research on this compound is aimed at further elucidating its biological activities and mechanisms of action. A primary objective is to understand how the nine-carbon chain specifically influences its interactions with cellular targets. Investigations are focused on its potential as an antimicrobial agent against a range of bacteria and fungi, including food spoilage and pathogenic microbes. ontosight.ailongdom.orgresearchgate.net While some studies suggest general anticancer properties for isothiocyanates, specific research into the effects of this compound on cancer cells is an area for further exploration. ontosight.ai Understanding its chemical reactivity, particularly towards nucleophiles, is another key research goal, as this underpins its biological effects. ontosight.ai The development of efficient and sustainable synthetic methods for this compound and its analogs is also a significant area of chemical research. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

1-isothiocyanatononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NS/c1-2-3-4-5-6-7-8-9-11-10-12/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAYWRFRZHSPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963203 | |

| Record name | 1-Isothiocyanatononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4430-43-7 | |

| Record name | Nonyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiocyanic acid, nonyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isothiocyanatononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4430-43-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of Nonyl Isothiocyanate

The distinct chemical and physical characteristics of nonyl isothiocyanate define its behavior and potential applications. This section details these properties, supported by a comprehensive data table.

This compound is an organic compound with the chemical formula C₁₀H₁₉NS. chemsrc.comscbt.com It is also known by other names such as 1-isothiocyanatononane and isothiocyanic acid, nonyl ester. chemsrc.comcas.org The molecule consists of a nine-carbon alkyl chain (nonyl group) attached to the isothiocyanate functional group (-N=C=S). ontosight.ai This structure gives it a molecular weight of approximately 185.33 g/mol . chemsrc.comscbt.com The long nonyl chain makes the compound hydrophobic. ontosight.ai

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉NS | chemsrc.comscbt.comnist.gov |

| Molecular Weight | 185.33 g/mol | chemsrc.comscbt.comnist.gov |

| Boiling Point | 260.8°C at 760 mmHg | chemsrc.com |

| Flash Point | 112.4°C | chemsrc.com |

| Index of Refraction | 1.491 | chemsrc.com |

| LogP | 3.83980 | chemsrc.com |

| CAS Number | 4430-43-7 | chemsrc.comscbt.comnist.gov |

Chemical Reactivity and Mechanistic Transformations of Nonyl Isothiocyanate

Nucleophilic Addition Reactions Involving the Isothiocyanate Moiety

The isothiocyanate group is a heterocumulene, and its central carbon atom is susceptible to attack by nucleophiles. This electrophilicity is the foundation of its primary mechanism of action in biochemical environments, leading to the formation of covalent adducts with various biological macromolecules and small molecules. nih.gov The reactivity of the isothiocyanate is influenced by factors such as pH and the nature of the attacking nucleophile. mdpi.com

One of the most significant reactions of nonyl isothiocyanate in a biological context is its conjugation with thiol-containing molecules. The primary target for this reaction in vivo is the sulfhydryl (thiol) group of cysteine residues, particularly within the tripeptide glutathione (B108866) (GSH). nih.gov This reaction, a nucleophilic addition, results in the formation of a dithiocarbamate (B8719985) conjugate.

The process is often catalyzed by glutathione S-transferase (GST) enzymes, although it can also occur non-enzymatically. nih.govnih.gov The formation of these glutathione conjugates is the initial and rate-limiting step in the mercapturic acid pathway, a major route for the detoxification and elimination of electrophilic xenobiotics. plos.orgnih.govtandfonline.com The resulting dithiocarbamates are not always stable and can be subject to further metabolic transformations. nih.gov

The general reaction is as follows:

R-N=C=S + R'-SH → R-NH-C(=S)-S-R' (Isothiocyanate + Thiol → Dithiocarbamate)

Studies on various isothiocyanates have confirmed this pathway. For instance, research on long-chain isothiocyanates like n-decyl isothiocyanate (a C10 analogue of this compound) shows metabolism and urinary excretion via this conjugation pathway. nih.gov The antifungal activity of isothiocyanates can be counteracted by the presence of thiol-containing compounds like glutathione, demonstrating the significance of this reaction. mdpi.com

This compound also reacts with nucleophilic amine groups found in various biological molecules, including the N-terminal amino groups of proteins and the ε-amino group of lysine (B10760008) residues. mdpi.com This nucleophilic addition reaction yields thiourea (B124793) derivatives.

The general reaction proceeds as follows:

R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R' (Isothiocyanate + Amine → Thiourea)

This reaction is pH-dependent and tends to be more favorable under alkaline conditions. The reaction with amines is a fundamental aspect of isothiocyanate chemistry and contributes to their ability to modify proteins and other nitrogenous compounds within a cell. nih.gov The ability of compounds like lysine and arginine to antagonize the biological effects of isothiocyanates further supports the occurrence of this reaction in biological systems. mdpi.com

Reactions with Biological Thiol Groups

Conjugation Chemistry and Derivatization Strategies for this compound

The high reactivity of the isothiocyanate group makes it a target for various conjugation and derivatization strategies, both in biological metabolism and for analytical purposes.

In vivo, the principal conjugation reaction for this compound is with glutathione, initiating the mercapturic acid pathway. nih.govresearchgate.net This pathway involves sequential enzymatic steps that modify the initial glutathione adduct, ultimately leading to the formation of an N-acetylcysteine (NAC) conjugate, which is then excreted. nih.govplos.org This metabolic conjugation is a key determinant of the bioavailability and clearance of isothiocyanates.

For analytical detection and quantification, which can be challenging due to the instability and lack of a strong chromophore in many isothiocyanates, several derivatization techniques are employed. researchgate.netmdpi.com These methods convert the isothiocyanate into a more stable and easily detectable product. A study involving the analysis of various isothiocyanates developed a method that included derivatization with N-acetyl-L-cysteine (NAC). researchgate.netacs.orgwur.nl Other common derivatization agents include 1,2-benzenedithiol (B97157) and ammonia, which form products suitable for chromatographic analysis. nih.govmdpi.com

Research has been conducted to determine the activity of specific long-chain C9 isothiocyanates, highlighting the importance of such derivatization and analytical methods for understanding their behavior. researchgate.netresearchgate.net

Table 1: Common Derivatization Reactions for Isothiocyanate Analysis

| Derivatizing Agent | Product Formed | Purpose | Reference(s) |

|---|---|---|---|

| N-acetyl-L-cysteine (NAC) | Dithiocarbamate conjugate | LC-MS analysis | researchgate.net, acs.org |

| 1,2-Benzenedithiol | 1,3-Benzodithiole-2-thione (B1218078) | Spectrophotometric or HPLC analysis | nih.gov, mdpi.com |

| Ammonia | Thiourea derivative | LC-MS analysis with UV detection | nih.gov |

| Mercaptoacetic acid | Dithiocarbamate conjugate | Capillary electrophoresis analysis | mdpi.com |

Electrophilic Behavior of this compound in Biochemical Systems

The core of this compound's chemical reactivity and biological activity lies in its nature as an electrophile. nih.gov The carbon atom of the -N=C=S group is electron-deficient due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This makes it a prime target for attack by electron-rich nucleophiles that are abundant in biochemical systems, such as the thiol groups of cysteine and the amine groups of lysine. mdpi.comresearchgate.net

This electrophilic character allows this compound to covalently modify proteins and other cellular components. nih.gov The reaction rates in biological media are dependent on the availability of these nucleophiles. For example, studies have shown that the reaction rates of long-chain isothiocyanates are significantly higher in nucleophile-rich growth media compared to nucleophile-poor media. researchgate.netresearchgate.net This covalent binding can alter the structure and function of essential proteins and enzymes, which is a key mechanism behind the biological effects of isothiocyanates.

Table 2: Reactivity of C9-Isothiocyanates in Different Media

| Compound | Medium Type | Reaction Rate (μmol L⁻¹ h⁻¹) | Key Finding | Reference(s) |

|---|---|---|---|---|

| Long-chain (C9) ITCs | Nucleophile-Rich | 39–141 | Reactivity is high in the presence of nucleophiles. | researchgate.net, researchgate.net |

| Long-chain (C9) ITCs | Nucleophile-Poor | Lowered by a factor of 2–21 | Reactivity is significantly reduced without abundant nucleophiles. | researchgate.net, researchgate.net |

Mechanisms of Biological Activity of Nonyl Isothiocyanate at the Cellular and Molecular Level

Cellular Antiproliferative Mechanisms of Action

Isothiocyanates are recognized for their ability to inhibit the proliferation of tumor cells both in laboratory settings and in living organisms. nih.gov These effects are primarily achieved through the induction of cell cycle arrest and the promotion of programmed cell death, or apoptosis. nih.govnih.gov

A primary mechanism by which ITCs exert their antiproliferative effects is by halting the cell division cycle, most commonly at the G2/M checkpoint. nih.govnih.gov This arrest prevents damaged cells from proceeding into mitosis, thereby inhibiting proliferation. mdpi.commdpi.com

Studies on various ITCs, such as sulforaphane (B1684495) and BITC, have shown they effectively induce G2/M arrest in different cancer cell lines. mdpi.com The arrest is often associated with the modulation of key regulatory proteins. For instance, treatment with ITCs can lead to the downregulation or inhibition of critical G2-phase regulators, including cyclin B1, cell division cycle 2 (Cdc2, also known as Cdk1), and Cdc25C. mdpi.comnih.gov The disruption of tubulin polymerization and mitotic spindle assembly is another mechanism by which ITCs can trigger G2/M arrest, ultimately leading to cell death. mdpi.comnih.gov The chemical structure of the ITC molecule is a strong determinant of its potential as a tubulin polymerization inhibitor, which correlates with its ability to induce G2/M arrest. mdpi.comresearchgate.net

| Isothiocyanate | Cell Line(s) | Observed Effect | Key Molecular Changes |

|---|---|---|---|

| Sulforaphane (SFN) | Human AML (SKM-1) | G2/M phase arrest. mdpi.com | Decrease in G0/G1 phase cells, increase in G2/M phase cells. mdpi.com |

| Benzyl (B1604629) ITC (BITC) | Human AML (SKM/VCR) | S phase arrest. mdpi.com | Significant increase in S phase cell population. mdpi.com |

| Phenethyl ITC (PEITC) | Human melanoma (A375.S2) | G2/M phase arrest. nih.gov | Associated with endoplasmic reticulum stress. nih.gov |

| Allyl ITC (AITC) | Human leukemia (HL60) | G2/M phase arrest. nih.gov | Most effective among six ITCs tested in this study. nih.gov |

| General ITCs | Various cancer cells | G2/M phase arrest. nih.gov | Down-regulation of cyclin B1, Cdc2, Cdc25C; tubulin disruption. nih.gov |

Beyond halting cell proliferation, ITCs actively induce apoptosis, a form of controlled cell suicide that eliminates potentially harmful cells. nih.gov This process is triggered through multiple, interconnected cellular pathways.

The intrinsic, or mitochondrial, pathway of apoptosis is a major target of ITCs. nih.govnih.gov This pathway is initiated by internal cellular stress, leading to changes in the mitochondria. ITCs have been shown to disrupt the mitochondrial membrane potential, a key event that triggers the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. nih.govnih.govnih.gov

One of the crucial molecules released is cytochrome c. nih.govmdpi.com In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), forming a complex known as the apoptosome, which then activates caspase-9, an initiator caspase. scielo.org.ar The activation of the intrinsic pathway is tightly regulated by the Bcl-2 family of proteins. ITCs can modulate the balance of these proteins, for example, by increasing the levels of pro-apoptotic members like Bak and Bax, while decreasing the levels of anti-apoptotic members such as Bcl-2 and Mcl-1. nih.govnih.govplos.org This shift in balance promotes mitochondrial permeabilization and subsequent apoptosis.

The extrinsic pathway is initiated by external signals through cell-surface death receptors, such as Fas (also known as CD95) and TNF-related apoptosis-inducing ligand (TRAIL) receptors. nih.govfrontiersin.org Upon binding their respective ligands, these receptors recruit adaptor proteins like FADD (Fas-associated death domain protein), which in turn recruits and activates the initiator caspase-8. abeomics.com

While the mitochondrial pathway is a more commonly cited mechanism for ITC-induced apoptosis, evidence suggests that ITCs can also activate the extrinsic pathway. nih.gov Studies have shown that ITCs can activate caspase-8. nih.govmdpi.commdpi.com Activated caspase-8 can then directly activate effector caspases or cleave the protein Bid into tBid, which links the extrinsic pathway to the intrinsic pathway by translocating to the mitochondria and promoting the release of cytochrome c. scielo.org.arabeomics.com

The apoptotic pathways, both intrinsic and extrinsic, converge on the activation of a family of proteases called caspases. abeomics.com The activation of initiator caspases (caspase-9 and caspase-8) leads to a cascade that activates effector caspases, such as caspase-3 and caspase-7. mdpi.com These effector caspases are responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. mdpi.com Many studies have confirmed that ITC-induced apoptosis is caspase-dependent, as the process can be significantly inhibited by pan-caspase inhibitors. nih.govmdpi.com The cleavage and activation of caspase-3 is a common finding in cells treated with ITCs like PEITC and BITC. nih.govnih.gov

However, apoptosis can also proceed through caspase-independent mechanisms. frontiersin.orgplos.org In some contexts, cell death can be initiated by the release of other mitochondrial proteins, such as Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G). nih.govnih.gov Once translocated to the nucleus, these proteins can cause large-scale DNA fragmentation and chromatin condensation, leading to cell death without the involvement of caspases. nih.gov Some studies suggest that both caspase-dependent and -independent pathways can be activated by cellular stressors and may act in concert. nih.gov

Promotion of Programmed Cell Death (Apoptosis)

Engagement of Extrinsic (Death Receptor) Apoptosis Cascades

Molecular Target Identification and Signaling Pathway Modulation

The antiproliferative and pro-apoptotic effects of isothiocyanates are the result of their interaction with numerous molecular targets and the subsequent modulation of key signaling pathways. The electrophilic nature of the isothiocyanate group (–N=C=S) allows it to react with nucleophilic targets, notably the thiol groups of cysteine residues in proteins. mdpi.comnih.gov

One of the key upstream events in ITC-induced cell death is the generation of reactive oxygen species (ROS). nih.govnih.govmdpi.com Increased intracellular ROS levels can cause oxidative stress, damage cellular components, and trigger apoptotic signaling. nih.gov This ROS production can subsequently activate stress-activated protein kinase (SAPK) pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are often implicated in apoptosis. nih.govplos.org

ITCs are known to modulate a wide range of proteins and pathways critical for cancer cell survival and progression, including:

Tubulin: As mentioned, ITCs can bind to tubulin, interfering with microtubule dynamics and leading to G2/M arrest. mdpi.com

NF-κB and AP-1: ITCs can inhibit key survival pathways like those mediated by the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which regulate the expression of genes involved in inflammation, proliferation, and survival. nih.govnih.gov

Bcl-2 Family Proteins: ITCs regulate the expression and function of pro- and anti-apoptotic Bcl-2 family members to trigger the mitochondrial pathway. nih.govmdpi.complos.org

p53: Some ITCs have been shown to selectively deplete mutant forms of the tumor suppressor protein p53, restoring apoptotic functions. nih.govacs.org

| Molecular Target/Pathway | Isothiocyanate(s) | Downstream Effect |

|---|---|---|

| Reactive Oxygen Species (ROS) Generation | PEITC, BITC, SFN | Induction of oxidative stress, initiation of apoptosis. nih.govnih.gov |

| Tubulin Polymerization | BITC, various synthetic ITCs | Inhibition of microtubule formation, G2/M cell cycle arrest. mdpi.com |

| Bcl-2 Protein Family (e.g., Bax, Bak, Bcl-2) | PEITC, BITC | Modulation of protein levels to favor apoptosis, disruption of mitochondrial membrane potential. nih.govnih.govplos.org |

| Caspase Cascade (Caspase-3, -8, -9) | AITC, PEITC, BITC | Execution of programmed cell death. nih.govmdpi.com |

| NF-κB and AP-1 Signaling | General ITCs | Inhibition of pro-survival and inflammatory signaling. nih.govnih.gov |

| Mutant p53 | PEITC, Adamantyl ITCs | Selective depletion of mutant protein, restoration of apoptotic signaling. nih.govacs.org |

Differential Regulation of Gene Expression Profiles

No specific data was found regarding the differential regulation of gene expression profiles by Nonyl isothiocyanate.

Modulation of Key Cancer-Related Signaling Pathways (e.g., NF-κB, PI3K/AKT/mTOR, MAPK, HIF-1)

There is no available research specifically detailing the modulation of NF-κB, PI3K/AKT/mTOR, MAPK, or HIF-1 signaling pathways by this compound.

Interactions with Tumor Suppressor Protein Systems (e.g., PTEN)

Information on the direct interaction of this compound with the PTEN tumor suppressor protein system is not present in the current scientific literature.

Upregulation of Pro-Apoptotic Protein Expression (e.g., Bax)

Specific studies on the upregulation of the pro-apoptotic protein Bax by this compound could not be located.

Inhibition of Proteasomal Protein Degradation

There is no available evidence to suggest that this compound inhibits proteasomal protein degradation.

Disruption of Cellular Microtubule Dynamics

Research specifically investigating the disruption of cellular microtubule dynamics by this compound is not available.

Mechanisms Affecting Angiogenesis

No studies were found that specifically examine the mechanisms by which this compound may affect angiogenesis.

Downregulation of Pro-Angiogenic Factors (e.g., Vascular Endothelial Growth Factor, Hypoxia-Inducible Factor)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.govopenaccessjournals.com This process is regulated by a balance between pro- and anti-angiogenic factors. mdpi.comresearchgate.net Hypoxia, a condition of low oxygen, stimulates the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), which in turn promotes the release of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). mdpi.com

Isothiocyanates have been shown to interfere with these pathways. For instance, studies on other isothiocyanates like allyl isothiocyanate (AITC) and phenyl isothiocyanate (PITC) have demonstrated their ability to downregulate VEGF. nih.gov In animal models, these compounds were potent in reducing the levels of VEGF and other pro-inflammatory cytokines that support angiogenesis. nih.gov Furthermore, in melanoma cells, AITC and PITC significantly decreased the mRNA expression of VEGF. nih.gov This suggests that a key anti-angiogenic mechanism of ITCs is the suppression of VEGF expression. nih.gov

Research on Forkhead box O1 (FOXO1), a transcription factor, has shown its inhibitory role in tumor growth and angiogenesis in gastric cancer by negatively regulating the HIF-1α–VEGF pathway. e-crt.org Downregulation of FOXO1 in gastric cancer cells led to increased HIF-1α expression and enhanced tumor growth and microvessel area in animal models. e-crt.org This highlights the importance of the HIF-1α–VEGF pathway in angiogenesis and as a target for inhibitory compounds. e-crt.org

While direct studies on this compound are limited, the known actions of other ITCs on these key pro-angiogenic factors provide a strong indication of its potential mechanisms. The ability to downregulate critical factors like VEGF and interfere with the HIF-1α pathway is a significant aspect of the biological activity of isothiocyanates. nih.gove-crt.org

Inhibition of Angiogenesis-Associated Transcription Factors (e.g., Activator Protein 1, MYC)

Transcription factors play a pivotal role in regulating the gene expression necessary for angiogenesis. Activator Protein 1 (AP-1) and MYC are two such transcription factors implicated in cell proliferation and transformation. nih.govfrontiersin.org

The AP-1 transcription factor is involved in cellular proliferation and transformation. nih.gov Inhibition of AP-1 has been shown to induce apoptosis, which is linked to an increase in the protein levels of c-myc, p53, and bax. nih.gov This suggests a complex interplay where the inhibition of one transcription factor can influence the activity of others involved in cell fate. nih.gov The presence of the AP-1 signal appears to act as a survival factor, and its inhibition can lead to myc-induced apoptosis. nih.gov

MYC, a potent oncogene, is known to enhance the effects of other oncogenic gene regulators, including AP-1. frontiersin.org It can directly stimulate AP-1 by activating the transcription of JUN or FOS encoding genes. frontiersin.org The c-myc gene itself is a target of various signaling pathways and its expression is often elevated in cancer cells, contributing to their growth. scispace.com

Induction of Oxidative Stress and Activation of Antioxidant Responses

Isothiocyanates, including this compound, are known to induce oxidative stress within cells, which can trigger a cascade of cellular responses.

Generation of Intracellular Reactive Oxygen Species

Several studies have demonstrated that isothiocyanates like benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) can increase the generation of intracellular reactive oxygen species (ROS). mdpi.comnih.gov This increase in ROS is often accompanied by a depletion of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.gov The accumulation of ROS can lead to cellular damage, including lipid and protein oxidation, and can ultimately induce apoptosis. mdpi.commdpi.com The mechanism involves the reaction of electrophilic ITCs with nucleophiles, particularly the thiol groups in molecules like glutathione. mdpi.com This rapid reaction reduces the cell's antioxidant capacity and contributes to the buildup of ROS. mdpi.com

Activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, playing a crucial role in cellular defense against oxidative stress. frontiersin.orglifestylematrix.com Under normal conditions, Nrf2 is kept in the cytoplasm by the Keap1 protein. lifestylematrix.comcsic.es When cells are exposed to electrophiles or oxidative stress, specific cysteine residues in Keap1 are modified, leading to the release and nuclear translocation of Nrf2. csic.esnih.gov In the nucleus, Nrf2 activates the Antioxidant Response Element (ARE), which drives the transcription of numerous protective genes. nih.gov

Isothiocyanates are potent activators of the Nrf2 pathway. nih.govyoutube.com For example, sulforaphane, a well-studied ITC, chemically modifies a specific cysteine residue on Keap1, leading to Nrf2 activation. nih.gov This activation is a central mechanism by which ITCs exert their chemopreventive effects. nih.gov Studies have shown that various ITCs, despite structural differences, can induce the translocation of Nrf2 to the nucleus. nih.gov

Modulation of Detoxification Enzymes (e.g., Phase II Enzymes, Glutathione S-Transferases, Thioredoxin Reductase)

The activation of the Nrf2 pathway by isothiocyanates leads to the increased expression of a battery of cytoprotective enzymes, often referred to as phase II detoxification enzymes. mdpi.comfrontiersin.org These enzymes play a critical role in neutralizing and eliminating harmful substances from the body.

Examples of enzymes induced by ITCs include:

Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of glutathione to electrophilic compounds, facilitating their detoxification and excretion. csic.esnih.gov

NAD(P)H:quinone oxidoreductase (NQO1): This enzyme is involved in the detoxification of quinones and other reactive molecules. mdpi.comcore.ac.uk

Heme Oxygenase-1 (HO-1): This enzyme has antioxidant and anti-inflammatory properties. nih.gov

Thioredoxin Reductase (TrxR): This enzyme is part of the thioredoxin system, which is crucial for maintaining cellular redox balance. nih.gov

The induction of these enzymes enhances the cell's ability to cope with oxidative stress and to detoxify carcinogens and other harmful compounds. frontiersin.orgmdpi.com The ability of ITCs to modulate these detoxification enzymes is a key aspect of their biological activity. nih.gov

Enzyme Inhibition Studies and Structural Alterations

The biological activity of isothiocyanates is significantly influenced by their chemical structure. scielo.org.co Even subtle changes in the structure of an ITC can have a major impact on its effects. scielo.org.co

Isothiocyanates have been shown to inhibit various enzymes. For instance, they can inhibit cytochrome P450 (CYP) enzymes, which are involved in the metabolic activation of carcinogens. nih.govfrontiersin.org The inhibition of these phase I enzymes can prevent the conversion of procarcinogens into their active, DNA-damaging forms. frontiersin.org

The interaction of ITCs with enzymes often involves the covalent binding of the electrophilic isothiocyanate group to nucleophilic residues, such as cysteine, in the enzyme's active site. scielo.org.co This can lead to irreversible inhibition of the enzyme. oup.com For example, ITCs have been shown to bind covalently to tubulin, a protein essential for microtubule formation, leading to cell cycle arrest and apoptosis. scielo.org.co

Structural studies have revealed how different ITCs interact with their target enzymes. For example, research on various aromatic and aliphatic ITCs has shown that they can differentially modulate the expression and activity of CYP enzymes and antioxidant enzymes in rat hepatocytes. nih.gov The ability of ITCs to induce antioxidant and phase II enzymes does not seem to be solely dependent on their hydrophilicity or other simple structural factors, indicating a complex structure-activity relationship. nih.gov

Direct Inhibition of Specific Enzymatic Functions

This compound and structurally similar long-chain alkyl isothiocyanates have been shown to directly inhibit the activity of several crucial enzymes. This inhibition can disrupt essential metabolic and detoxification pathways within cells. The lipophilic nature of the nonyl side chain facilitates its interaction with cellular membranes and enzyme active sites.

Research has demonstrated that isothiocyanates can act as potent inhibitors of Phase I metabolic enzymes, particularly those belonging to the cytochrome P450 (CYP) superfamily. researchgate.netoup.com These enzymes are responsible for the metabolic activation of numerous pro-carcinogens. researchgate.net A study on 1-dodecyl isothiocyanate, an alkyl isothiocyanate structurally similar to this compound, found it to be a potent inhibitor of the metabolic activation of the tobacco-specific nitrosamine (B1359907) NNK [4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone]. oup.com The study showed that the isothiocyanate functional group was critical for this inhibitory activity, as its removal or replacement abolished the effect. oup.com The compound was a particularly strong inhibitor of NNK N-oxidation and keto alcohol formation, both key pathways in its activation. oup.com

Furthermore, various isothiocyanates have been found to inhibit detoxification enzymes such as esterases (EST) and glutathione S-transferases (GST). nih.gov In a study examining the effects of different ITCs on the red imported fire ant, Solenopsis invicta, several ITCs demonstrated significant inhibitory activity against both EST and GST. nih.gov While GSTs are often involved in the detoxification of ITCs through conjugation, under certain conditions, ITCs can inhibit their activity. nih.gov

The table below summarizes research findings on the enzymatic inhibition by long-chain isothiocyanates.

| Enzyme Family | Specific Enzyme/Pathway | Model Organism/System | Observed Effect | Reference |

| Cytochrome P450 (CYP) | NNK N-oxidation | Mouse Lung Microsomes | Potent Inhibition | oup.com |

| Cytochrome P450 (CYP) | NNK Keto Alcohol Formation | Mouse Lung Microsomes | Potent Inhibition | oup.com |

| Esterase (EST) | General Esterase Activity | Solenopsis invicta (Red Imported Fire Ant) | Inhibition | nih.gov |

| Glutathione S-Transferase (GST) | General GST Activity | Solenopsis invicta (Red Imported Fire Ant) | Inhibition | nih.gov |

Alteration of Protein and Enzyme Structures via Covalent Modification

A primary mechanism underpinning the bioactivity of this compound is its ability to covalently modify proteins, thereby altering their structure and function. researchgate.netnih.gov The carbon atom of the isothiocyanate group (-N=C=S) is highly electrophilic and readily reacts with nucleophiles, particularly the thiol groups of cysteine residues in proteins. nih.govontosight.ai This reaction, known as thiocarbamoylation, results in the formation of a dithiocarbamate (B8719985) adduct, which changes the protein's conformation and can impact its activity, stability, or interactions with other molecules. researchgate.net

This covalent modification is a key event in the activation of the Nrf2-antioxidant response element (ARE) pathway, a critical cellular defense mechanism against oxidative stress. nih.gov Under normal conditions, the transcription factor Nrf2 is kept at low levels by being bound to its repressor protein, Keap1, which facilitates its degradation. nih.gov Isothiocyanates can covalently modify specific, highly reactive cysteine residues on Keap1. nih.gov This modification induces a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction. nih.gov As a result, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a suite of protective genes, including those for phase II detoxification enzymes. researchgate.netnih.gov

The ability of ITCs to modulate protein function through covalent modification is not limited to Keap1. Many other cellular proteins with reactive cysteine residues can serve as potential targets. This widespread reactivity allows isothiocyanates to influence a broad range of cellular processes, including inflammation, apoptosis, and cell cycle regulation. researchgate.netnih.gov The specific proteins targeted and the functional consequences of their modification are areas of ongoing research.

The table below outlines the key aspects of covalent modification by isothiocyanates.

| Mechanism | Molecular Target | Reactive Group | Consequence | Reference |

| Covalent Adduct Formation (Thiocarbamoylation) | Cysteine Residues on Proteins | Thiol (-SH) group | Formation of Dithiocarbamate | researchgate.netnih.gov |

| Modulation of Nrf2 Pathway | Keap1 Protein | Cysteine Residues (e.g., Cys151) | Conformational change in Keap1, stabilization and nuclear translocation of Nrf2 | nih.govnih.gov |

Antimicrobial Research on Nonyl Isothiocyanate

In Vitro Studies on Antibacterial Efficacy

The antibacterial potential of nonyl isothiocyanate and its derivatives has been investigated against both Gram-negative and Gram-positive bacteria. The structure of the isothiocyanate, particularly the length of its side chain, has been shown to significantly influence its spectrum of activity. tsijournals.com

Research indicates that the antibacterial activity of isothiocyanates is structure-dependent. tsijournals.com Generally, isothiocyanates with long side chains, such as this compound, are reported to be less active against Gram-negative bacteria compared to those with shorter side chains. tsijournals.com The outer membrane of Gram-negative bacteria, which contains lipopolysaccharides, provides a formidable barrier that can make them less susceptible to certain antimicrobial compounds. nih.govnih.gov

For instance, studies comparing a range of ITCs have found that short-chain derivatives are the most potent against Escherichia coli. tsijournals.com While all tested ITCs displayed some level of growth-inhibitory effect, the efficacy against Gram-negative species like E. coli was more pronounced with smaller molecules. tsijournals.com This suggests that while this compound may possess some activity, its effectiveness against Gram-negative pathogens is considered limited in comparison to other ITC variants. tsijournals.com

In contrast to their activity against Gram-negative species, long-chain isothiocyanates have demonstrated significant efficacy against Gram-positive bacteria. tsijournals.comresearchgate.net Studies on derivatives of this compound, specifically 9-(methylsulfinyl)this compound (9-MSITC) and 9-(methylsulfonyl)this compound (9-MSoITC), have identified them as potent antimicrobial agents against Bacillus cereus, a Gram-positive, foodborne pathogen. tsijournals.comresearchgate.net

These compounds exhibited strong, dose-dependent growth-inhibitory effects. tsijournals.com The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for these this compound derivatives against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacillus cereus

| Compound | MIC (µg/mL) |

| 9-methylsulfonyl-nonyl ITC (9-MSoITC) | 25 tsijournals.com |

| 9-methylsulfinyl-nonyl ITC (9-MSITC) | 50 tsijournals.com |

This table is interactive. You can sort and filter the data.

The data clearly indicates that these long-chain nonyl-group-containing ITCs are highly active against the Gram-positive bacterium B. cereus. tsijournals.com Their efficacy is also notable against other Gram-positive species such as Listeria monocytogenes and Staphylococcus aureus. tsijournals.comresearchgate.net

The antimicrobial activity of isothiocyanates extends to various foodborne pathogens. researchgate.net While specific research on this compound against Helicobacter pylori is not extensively detailed in the reviewed literature, the activity of other ITCs provides relevant insights. For example, sulforaphene, another isothiocyanate, has shown exceptional antibacterial action against drug-resistant H. pylori. researchgate.net Sulforaphane (B1684495), derived from broccoli, is a potent and selective antibiotic against this pathogen. nih.gov

Studies on H. pylori have shown that its ability to survive in the acidic environment of the stomach is linked to its production of urease. nih.gov Some isothiocyanates exert their bactericidal activity by inactivating this crucial enzyme. nih.govnih.gov Given that long-chain ITCs like 9-MSoITC and 9-MSITC are potent against other foodborne pathogens like Listeria monocytogenes and Bacillus cereus, it is plausible that this compound could exhibit activity against a range of bacteria associated with food. tsijournals.com The ability of H. pylori to survive in various foods, such as milk, highlights the need for effective antimicrobial agents. wjgnet.com

The antibacterial mechanism of isothiocyanates is believed to be multifactorial. A primary proposed mechanism involves the disruption of the bacterial cell membrane. frontiersin.orgsci-hub.senih.gov Studies on allyl isothiocyanate (AITC) demonstrated that its action is similar to that of polymyxin (B74138) B, an antibiotic known to damage cell membranes. sci-hub.se This damage leads to increased membrane permeability and the leakage of essential intracellular metabolites, such as proteins and nucleic acids, ultimately causing cell death. sci-hub.se This effect is often observed across all growth stages of the bacteria. sci-hub.se

Further potential mechanisms include interference with cellular respiration and energy production. biorxiv.org Some antimicrobial agents can cause a reduction in oxygen consumption and induce mitochondrial membrane depolarization in eukaryotic cells, and analogous effects on the bacterial cell membrane's electrochemical potential are proposed. biorxiv.orgmdpi.com The depolarization of the membrane potential can disrupt critical cellular processes, including ATP synthesis, leading to cell death. mdpi.com While these mechanisms are described for antimicrobials in general, the electrophilic nature of the isothiocyanate group allows it to react with cellular nucleophiles, such as proteins and enzymes, likely contributing to these disruptive effects.

Effects on Foodborne Pathogens (e.g., Helicobacter pylori)

In Vitro Studies on Antifungal Efficacy

The antimicrobial research on this compound derivatives also includes their effects on fungal species. Similar to their antibacterial action, long-chain isothiocyanates have been found to be effective antifungal agents. nih.govresearchgate.net

Long-chain isothiocyanates have demonstrated both fungicidal (ability to kill fungal cells) and fungistatic (ability to inhibit fungal growth) effects. researchgate.netmdpi.com The this compound derivatives 9-MSoITC and 9-MSITC were among the most potent ITCs tested against the fungi Saccharomyces cerevisiae and Aspergillus niger. tsijournals.com The antifungal effects are dose-dependent, inhibiting the growth and germination of spores. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Fungal Species

| Compound | Fungal Species | MIC (µg/mL) |

| 9-methylsulfonyl-nonyl ITC (9-MSoITC) | Saccharomyces cerevisiae | 25 tsijournals.com |

| 9-methylsulfonyl-nonyl ITC (9-MSoITC) | Aspergillus niger | 25 tsijournals.com |

| 9-methylsulfinyl-nonyl ITC (9-MSITC) | Saccharomyces cerevisiae | 25 tsijournals.com |

| 9-methylsulfinyl-nonyl ITC (9-MSITC) | Aspergillus niger | 25 tsijournals.com |

This table is interactive. You can sort and filter the data.

The strong activity of these this compound derivatives against both yeast and mold species underscores their potential as broad-spectrum antifungal agents. tsijournals.comresearchgate.net The fungicidal and fungistatic capacity is a key area of interest for the application of these compounds in preventing spoilage caused by fungi. tsijournals.commdpi.com

Mechanisms of Antifungal Action

The antifungal properties of isothiocyanates (ITCs), including this compound, are primarily attributed to the high chemical reactivity of the isothiocyanate functional group (-N=C=S). This group contains a highly electrophilic carbon atom that readily reacts with nucleophilic groups within fungal cells, such as thiols, amines, and alcohols. nih.gov The primary targets of this reaction are essential biomolecules like amino acids, peptides, and proteins. nih.gov Reaction with these molecules leads to the formation of derivatives like dithiocarbamates or thioureas, causing enzyme inhibition and disruption of normal cellular functions. nih.gov

While the electrophilic attack is the core mechanism, broader research on ITCs has revealed several other modes of antifungal action. These compounds can disrupt the integrity of the fungal cell membrane, leading to increased permeability and the leakage of vital intracellular components, such as potassium ions. nih.gov Some ITCs have been shown to induce an oxidative stress response in fungi, leading to the generation of damaging reactive oxygen species (ROS). frontiersin.org Furthermore, proteomic analyses have indicated that ITCs can downregulate the expression of genes crucial for energy metabolism, oxidoreductase activity, and the biosynthesis of protective compounds like melanin. nih.gov In some fungi, ITCs have also been observed to dramatically alter the structure of vacuoles, which are essential for cellular homeostasis. nii.ac.jp

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analysis in Antimicrobial Contexts

The antimicrobial efficacy of an isothiocyanate is not universal but is strongly dictated by the chemical structure of its side chain. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are employed to understand how variations in this side chain—such as its length, the presence of functional groups, or its aromaticity—influence the compound's biological activity. nih.govjmb.or.kr These analyses have been fundamental in elucidating why certain ITCs, like this compound, exhibit potent activity against specific classes of microbes.

The length of the aliphatic carbon chain in isothiocyanates is a critical factor determining their antimicrobial spectrum and potency. Research demonstrates a clear relationship between chain length and the type of microorganism most effectively inhibited. tsijournals.com Specifically, ITCs with long aliphatic side chains, such as this compound derivatives, have been identified as being particularly potent against Gram-positive bacteria and various fungi. tsijournals.com

A study that tested a range of ITCs found that 9-methylsulfonyl-nonyl isothiocyanate (9-MSoITC) and 9-methylsulfinyl-nonyl isothiocyanate (9-MSITC) were among the most effective inhibitors of Bacillus cereus, Listeria monocytogenes, Staphylococcus aureus, Saccharomyces cerevisiae, and Aspergillus niger. tsijournals.com In contrast, ITCs with shorter side chains were generally more active against Gram-negative bacteria. tsijournals.com This specificity is largely attributed to the increase in lipophilicity (the ability to dissolve in fats and lipids) that comes with a longer carbon chain. mdpi.com Enhanced lipophilicity is thought to improve the compound's ability to interact with and penetrate the lipid-rich cell membranes characteristic of fungi and Gram-positive bacteria. mdpi.com

The table below, compiled from research data, illustrates the potent activity of long-chain ITCs, including nonyl-derivatives, against various microorganisms, measured by their Minimum Inhibitory Concentration (MIC). A lower MIC value indicates higher antimicrobial potency.

For instance, a QSAR model developed for activity against Bacillus cereus showed that the antibacterial effect was positively correlated with the molecular shape and the van der Waals surface area of atoms with partial negative charges. researchgate.net The predictive power of these models is significant, allowing researchers to estimate the antimicrobial activity of novel ITCs or complex ITC-rich mixtures based on their chemical composition. researchgate.netresearchgate.net The long aliphatic structure of this compound directly influences these parameters, contributing to its distinct polarity, shape, and reactivity profile, which in turn underpins its potent antimicrobial activity against specific fungal and bacterial species. tsijournals.com

Advanced Analytical Methodologies for Nonyl Isothiocyanate Characterization and Quantification

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of isothiocyanates (ITCs). mdpi.com A significant challenge in the analysis of many ITCs, including nonyl isothiocyanate, is their lack of a strong native chromophore, which complicates detection by common UV-Vis detectors. mdpi.com To overcome this, a pre-column derivatization step is often utilized.

A common and effective strategy involves the cyclocondensation reaction of ITCs with a derivatizing agent such as N-acetyl-L-cysteine (NAC). researchgate.net This reaction forms dithiocarbamates, which are more amenable to chromatographic analysis and detection. researchgate.net A validated method for the determination of various ITCs involves their isolation and purification from plant material using solid-phase extraction (SPE), followed by derivatization with NAC. The resulting derivatives are then separated and quantified using HPLC coupled with a diode-array detector (DAD) and a mass spectrometer. researchgate.net This approach has demonstrated good linearity, with recoveries ranging from 83.3% to 103.7% for various ITCs. researchgate.net

| Parameter | Condition |

| Column | C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Solvent A (0.5% Formic Acid, 10% Methanol in Water) and Solvent B (Acetonitrile/Methanol 9:1 with 0.5% Formic Acid) |

| Derivatization Agent | N-acetyl-L-cysteine (NAC) and Sodium Bicarbonate |

| Reaction Conditions | 1 hour at 50 °C |

| Detection | Diode Array Detector (DAD) and Mass Spectrometry (MS) |

| The table above outlines typical conditions for the HPLC analysis of isothiocyanates after derivatization with N-acetyl-L-cysteine, based on established research methodologies. researchgate.net |

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is an excellent technique for the identification and quantification of volatile compounds like this compound. mdpi.commdpi.com The volatility of many ITCs makes GC a suitable separation method. nih.gov However, caution is warranted as some ITCs can be thermolabile, potentially leading to degradation in the high-temperature environment of the GC injection port. mdpi.comnih.gov

A recent study successfully identified and quantified this compound in four different radish microgreen cultivars using headspace solid-phase micro-extraction (HS-SPME) coupled with GC-MS. mdpi.com This method efficiently extracts volatile compounds for analysis. The research found that the 'Hong ri' (HR) cultivar contained a notably higher content of this compound compared to the other cultivars studied. mdpi.com

| Parameter | Condition |

| Analysis Method | Headspace Solid-Phase Micro-Extraction Gas Chromatography-Mass Spectrometry (HS-SPME/GC-MS) |

| Injection Mode | Split (Ratio 5:1) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 40 °C (1 min), ramp 4 °C/min to 180 °C, then ramp 7 °C/min to 260 °C (hold 3 min) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 35-500 m/z |

| The table above details the GC-MS parameters used for the successful identification of this compound in radish microgreens. mdpi.com |

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. mdpi.com These improvements are achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

A key development in ITC analysis is a method using reversed-phase UHPLC coupled to mass spectrometry (RP-UHPLC-MS) for the simultaneous analysis of both glucosinolates (the precursors to ITCs) and ITCs themselves. nih.govacs.orgsci-hub.se This method was validated for 15 different ITCs, including the related compound 9-(methylsulfinyl)this compound. nih.govacs.orgacs.orgwur.nl The methodology involves the derivatization of ITCs with N-acetyl-L-cysteine (NAC) to improve their ionization and detection in the mass spectrometer. nih.govacs.org The separation was optimized by adjusting the column oven temperature to 25 °C, which delayed the elution of polar compounds and resulted in sharper peaks. nih.gov

| Parameter | Value/Description |

| Technique | Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) |

| Column Temperature | 25 °C |

| Mobile Phase A | 0.1% (v/v) formic acid in water |

| Mobile Phase B | 0.1% (v/v) formic acid in acetonitrile |

| Elution Gradient | A multi-step linear gradient running from 0% to 100% of Mobile Phase B over approximately 50 minutes. nih.govacs.org |

| Detection | ESI-MS/MS |

| The table above summarizes the UHPLC conditions used for the simultaneous analysis of glucosinolates and derivatized isothiocyanates, including a this compound derivative. nih.govacs.org |

Gas Chromatography (GC) Applications

Mass Spectrometry-Based Detection and Identification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of this compound. When coupled with chromatographic systems, it provides a powerful analytical platform capable of delivering high selectivity and structural information based on mass-to-charge ratios and fragmentation patterns.

Electron Spray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is the premier technique for detecting ITCs separated by liquid chromatography. wur.nl ESI is a soft ionization technique that generates intact molecular ions, while tandem MS (MS/MS) allows for the fragmentation of a selected precursor ion to produce characteristic product ions, ensuring highly selective and sensitive detection. nih.gov

A validated RP-UHPLC-ESI-MS/MS method has been established for the simultaneous analysis of 14 glucosinolates and 15 different NAC-derivatized ITCs, including 9-(methylsulfinyl)this compound. acs.orgwur.nl This method demonstrated excellent performance with low limits of detection (0.9–2.6 μM for the ITC derivatives) and good precision. nih.govacs.orgwur.nl The analysis is typically performed in the negative ion mode, monitoring specific precursor-to-product ion transitions for each analyte in a process known as Multiple Reaction Monitoring (MRM), which significantly enhances selectivity and reduces background noise.

| Analyte Derivative | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| NAC-9-(methylsulfinyl)nonyl ITC | 407.2 | 162.1 | 278.1 |

| The table above shows the specific ESI-MS/MS parameters for the detection of the N-acetyl-L-cysteine (NAC) derivative of 9-(methylsulfinyl)this compound. acs.org |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental composition of an analyte, providing a very high degree of confidence in its identification. mdpi.com Techniques like Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) can offer sufficient sensitivity to analyze ITCs and other related compounds simultaneously, sometimes without the need for derivatization. mdpi.com

The elemental formula of this compound is C₁₀H₁₉NS. nist.gov Using HRMS, the theoretical exact mass of the neutral molecule and its various ionized adducts can be calculated and compared against the experimentally measured values for unambiguous identification.

| Adduct | Formula | Theoretical m/z |

| [M+H]⁺ | [C₁₀H₂₀NS]⁺ | 186.13111 |

| [M+Na]⁺ | [C₁₀H₁₉NNaS]⁺ | 208.11305 |

| [M-H]⁻ | [C₁₀H₁₈NS]⁻ | 184.11655 |

| [M]⁺• | [C₁₀H₁₉NS]⁺• | 185.12328 |

| The table above displays the predicted high-resolution mass-to-charge ratios (m/z) for various adducts of this compound, which are critical for its precise identification using HRMS. uni.lu |

Selective Ion Monitoring (SIM) for Quantitative Analysis

Selective Ion Monitoring (SIM) is a highly sensitive and specific quantitative technique used in conjunction with mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). scioninstruments.comtdi-bi.com In SIM mode, the mass spectrometer is set to detect only a few pre-selected ions that are characteristic of the target analyte, in this case, this compound, rather than scanning the entire mass spectrum. scioninstruments.com This targeted approach significantly enhances the signal-to-noise ratio, allowing for the detection and quantification of trace amounts of the compound, even in complex matrices. scioninstruments.com

The principle of SIM involves identifying unique ions generated from this compound in the mass spectrometer's ion source. For quantitative analysis, the area or height of the peaks corresponding to these specific mass-to-charge ratios (m/z) is measured. gcms.cz This data is then compared against a calibration curve generated from standards of known concentrations to determine the amount of this compound in the sample. tdi-bi.comgcms.cz The high selectivity of SIM reduces interference from co-eluting compounds, leading to more accurate and reliable quantification. scioninstruments.com

| Parameter | Description |

| Principle | Monitors specific, pre-selected ions characteristic of the target analyte. scioninstruments.com |

| Advantage | High sensitivity and selectivity, improved signal-to-noise ratio. scioninstruments.com |

| Application | Targeted quantitative analysis of known compounds, especially at low concentrations. scioninstruments.comgcms.cz |

| Instrumentation | Typically coupled with Gas Chromatography (GC) or Liquid Chromatography (LC). tdi-bi.comvt.edu |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural characterization and detection of this compound. These methods rely on the interaction of the molecule with electromagnetic radiation.

UV-Visible spectrophotometry is a widely used technique for the detection and quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. contractpharma.com Isothiocyanates, including this compound, possess a chromophore (the -N=C=S group) that absorbs UV radiation. mdpi.com However, the lack of a strong chromophore in many isothiocyanates can present analytical challenges. mdpi.com

The detection is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. While direct UV detection is possible, indirect methods are often employed to enhance sensitivity and selectivity. One such method involves a cyclocondensation reaction with 1,2-benzenedithiol (B97157), which forms a product that can be measured spectrophotometrically at a specific wavelength, such as 365 nm. mdpi.com This reaction is highly selective for isothiocyanates. mdpi.com

| Feature | Description |

| Principle | Measures the absorption of UV-Visible light by the isothiocyanate functional group. |

| Wavelength | The maximum absorption wavelength is characteristic of the chromophore. |

| Quantitative Analysis | Based on the Beer-Lambert law, relating absorbance to concentration. |

| Indirect Method | Derivatization with reagents like 1,2-benzenedithiol can improve sensitivity and selectivity. mdpi.com |

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule, thereby aiding in its structural elucidation. thermofisher.comintertek.com The method is based on the principle that chemical bonds in a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. mdpi.com

For this compound, the FT-IR spectrum will exhibit a characteristic strong absorption band for the isothiocyanate (-N=C=S) functional group. This asymmetric stretching vibration typically appears in the region of 2000-2200 cm⁻¹. The spectrum will also show absorption bands corresponding to the C-H stretching and bending vibrations of the nonyl alkyl chain. By analyzing the positions and intensities of these absorption bands, the molecular structure of this compound can be confirmed. mdpi.com The Attenuated Total Reflectance (ATR) sampling technique is often advantageous as it allows for direct analysis without requiring a derivatization step. mdpi.com

| Spectral Region | Corresponding Vibrational Mode |

| ~2000-2200 cm⁻¹ | Asymmetric stretch of the isothiocyanate (-N=C=S) group |

| ~2850-2960 cm⁻¹ | C-H stretching of the nonyl alkyl chain |

| ~1375-1465 cm⁻¹ | C-H bending of the nonyl alkyl chain |

UV-Visible Spectrophotometry for Isothiocyanate Detection

Capillary Electrophoresis (CE) for Isothiocyanate Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge, size, and frictional forces. nih.gov It is a valuable tool for the analysis of isothiocyanates. mdpi.com Separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte solution.

For neutral compounds like this compound, a variation of CE called Micellar Electrokinetic Capillary Chromatography (MECC) is often employed. acs.org In MECC, surfactants are added to the buffer solution above their critical micelle concentration. These surfactants form micelles, which act as a pseudostationary phase, allowing for the separation of neutral analytes based on their partitioning between the micelles and the surrounding aqueous buffer. acs.org Detection is commonly performed using a UV detector. CE methods are known for their high efficiency, short analysis times, and minimal sample and reagent consumption. mdpi.com

| Parameter | Detail |

| Technique | Capillary Electrophoresis (CE), often Micellar Electrokinetic Capillary Chromatography (MECC) for neutral analytes. acs.org |

| Principle | Separation based on differential partitioning between micelles and the aqueous buffer under an electric field. acs.org |

| Advantages | High separation efficiency, rapid analysis, low sample and reagent consumption. mdpi.com |

| Detection | Commonly coupled with UV detection. |

Chemical Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity

Due to the volatility, instability, and sometimes weak chromophores of isothiocyanates, chemical derivatization is a frequently used strategy to improve their analytical characteristics for techniques like HPLC and LC-MS. mdpi.com Derivatization converts the analyte into a more stable, detectable, or chromatographically amenable form.

A common and effective derivatization strategy for isothiocyanates involves their reaction with a thiol-containing compound, such as N-Acetyl-L-Cysteine (NAC). researchgate.net The nucleophilic thiol group of NAC readily reacts with the electrophilic carbon of the isothiocyanate group to form a stable dithiocarbamate (B8719985) derivative. researchgate.netresearchgate.net

This derivatization enhances the analytical performance in several ways. The resulting dithiocarbamate is typically less volatile and more stable than the parent isothiocyanate. researchgate.net Crucially, the addition of the NAC moiety improves the ionization efficiency of the molecule, which significantly enhances sensitivity in mass spectrometry-based detection methods like LC-MS. researchgate.netacs.org This allows for very low detection limits, making it suitable for analyzing trace amounts of isothiocyanates in various samples. researchgate.netresearchgate.net The reaction is typically carried out under controlled conditions of temperature and pH to ensure complete derivatization. acs.org

| Reagent | Product | Analytical Advantage |

| N-Acetyl-L-Cysteine (NAC) | Dithiocarbamate derivative | Enhanced stability and ionization efficiency for LC-MS analysis, leading to lower detection limits. researchgate.netacs.org |

Derivatization with Vicinal Dithiols (e.g., 1,2-Benzenedithiol)

The chemical derivatization of isothiocyanates (ITCs) with vicinal dithiols represents a robust and widely utilized analytical strategy for their quantification. nih.gov The most common reagent for this purpose is 1,2-benzenedithiol (BDT), which facilitates a cyclocondensation reaction. mdpi.comresearchgate.net This method is valued for its reliability in determining the total isothiocyanate content in a sample. mdpi.com

The underlying chemistry of this assay involves the reaction of the highly electrophilic central carbon atom of the isothiocyanate functional group (-N=C=S) with the two sulfhydryl groups of BDT. nih.govnih.gov The reaction proceeds via a two-step nucleophilic addition. Initially, one thiol group attacks the ITC's carbon atom, forming an unstable dithiocarbamate intermediate. nih.govresearchgate.net This is immediately followed by a second, intramolecular attack from the adjacent thiol group, which results in the formation of a stable, five-membered cyclic thiocarbonyl product, 1,3-benzodithiole-2-thione (B1218078), and the release of the ITC's nitrogen atom as the corresponding primary amine (in this case, nonylamine). nih.govnih.gov

The product of this cyclocondensation, 1,3-benzodithiole-2-thione, is a chromophoric compound that exhibits strong and stable ultraviolet (UV) absorbance at a wavelength of 365 nm. mdpi.comnih.gov This characteristic allows for the straightforward spectrophotometric quantification of the total amount of isothiocyanates present in the original sample. researchgate.net The reaction is highly selective for isothiocyanates. mdpi.com

For enhanced sensitivity and specificity, this derivatization technique is often paired with High-Performance Liquid Chromatography (HPLC). nih.gov By separating the 1,3-benzodithiole-2-thione product from the sample matrix using an isocratic HPLC method, the detection sensitivity can be improved dramatically, allowing for quantification at the picomole level. nih.gov

An alternative application of this reaction involves the intentional conversion of isothiocyanates into their corresponding amines. acs.org The resulting amine can then be labeled with a fluorescent tag, such as 5-(dimethylamino)-1-naphthalenesulfonyl chloride (Dns-Cl) or fluorescein (B123965) isothiocyanate (FITC), enabling highly sensitive detection by methods like Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF). acs.org

Table 1: Summary of 1,2-Benzenedithiol Derivatization for Isothiocyanate Analysis

| Parameter | Description | Reference |

| Reagent | 1,2-Benzenedithiol (BDT) | nih.govmdpi.com |

| Reaction Type | Cyclocondensation | mdpi.comnih.gov |

| Mechanism | Successive nucleophilic addition by vicinal thiol groups to the electrophilic carbon of the isothiocyanate. | nih.gov |

| Products | 1,3-benzodithiole-2-thione and the corresponding primary amine (e.g., nonylamine). | nih.govmdpi.com |

| Detection Method | UV-Vis Spectrophotometry (at 365 nm) or HPLC-UV. | mdpi.comresearchgate.netnih.gov |

| Key Advantage | Provides a quantitative measure of total isothiocyanates; high sensitivity (picomole level) when coupled with HPLC. | nih.gov |

| Reaction Conditions | Typically performed in a slightly alkaline medium (e.g., potassium phosphate (B84403) buffer, pH 8.5) and may involve heating (e.g., 65°C for 1 hour). | researchgate.netacs.org |

Other Established Chemical Derivatization Approaches

Beyond the use of vicinal dithiols, several other chemical derivatization strategies have been established for the analysis of this compound and related compounds. These methods are often necessary to overcome analytical challenges posed by the inherent properties of isothiocyanates, such as high volatility, thermal instability, and the absence of strong chromophores suitable for UV detection. mdpi.com

A primary and widely adopted approach involves the reaction of isothiocyanates with thiol-containing reagents to form stable dithiocarbamates. nih.gov This strategy effectively converts the volatile and unstable ITC into a non-volatile derivative that is more amenable to chromatographic analysis, particularly Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govacs.orgnih.gov

Derivatization with N-acetyl-L-cysteine (NAC): This is one of the most prominent methods in this category. mdpi.comacs.orgwur.nl The nucleophilic thiol group of N-acetyl-L-cysteine (NAC) readily attacks the electrophilic carbon of the isothiocyanate group, forming a stable NAC-isothiocyanate conjugate (a dithiocarbamate). mdpi.comnih.gov This derivatization offers several advantages:

Stability: The resulting NAC-dithiocarbamate is significantly more stable than the parent isothiocyanate. nih.gov

Reduced Volatility: The derivative is non-volatile, which prevents sample loss and is crucial for accurate quantification. nih.gov

Enhanced Ionization: The adduct enhances ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to lower detection limits. acs.orgnih.gov This method has been successfully applied in the development of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) assays for the simultaneous analysis of various isothiocyanates and their glucosinolate precursors in complex matrices. acs.orgwur.nl

Derivatization with Mercaptoacetic Acid: Another established method utilizes mercaptoacetic acid as the derivatizing agent. mdpi.com Similar to the NAC reaction, the thiol group of mercaptoacetic acid reacts with the isothiocyanate to form a stable derivative. This approach has been specifically used to facilitate the analysis of isothiocyanates by Capillary Electrophoresis (CE), a technique known for its high resolution and minimal sample volume requirements. mdpi.com

Table 2: Comparison of Other Chemical Derivatization Approaches for Isothiocyanates

| Derivatization Reagent | Product Type | Analytical Technique | Purpose/Advantage | Reference |

| N-acetyl-L-cysteine (NAC) | Dithiocarbamate (NAC-ITC conjugate) | UHPLC-MS/MS | Increases stability, reduces volatility, enhances ionization for sensitive MS detection. Allows for simultaneous analysis of multiple ITCs. | mdpi.comacs.orgnih.gov |

| Mercaptoacetic Acid | Dithiocarbamate | Capillary Electrophoresis (CE) | Creates a stable derivative suitable for high-resolution separation by CE. | mdpi.com |

Environmental Fate and Ecological Impact of Nonyl Isothiocyanate

Biodegradation Pathways in Environmental Matrices

Detailed biodegradation pathways specifically for nonyl isothiocyanate in environmental matrices are not extensively documented in the provided search results. However, general principles of isothiocyanate degradation can be inferred. Isothiocyanates in the soil are known to degrade relatively quickly. nih.gov For instance, studies on other ITCs like 2-propenyl isothiocyanate and benzyl (B1604629) isothiocyanate show rapid degradation in soil-water slurries, with half-lives ranging from approximately 0.93 to 4.25 hours. nih.gov

The degradation of isothiocyanates is influenced by several factors, including soil type, temperature, and moisture content. nih.govudel.edu The primary mechanism involves their high reactivity with nucleophiles, such as water and thiol groups in proteins, which leads to the formation of various breakdown products. researchgate.net In the presence of water, ITCs can be hydrolyzed, a crucial step in their degradation. udel.edu Microbial action also plays a significant role in the breakdown of these compounds in the soil. admin.ch

For a related compound, nonylphenol (NP), which is a degradation product of nonylphenol polyethoxylates, biodegradation can occur under both aerobic and anaerobic conditions through the action of a wide range of microorganisms. nih.govnih.gov The half-life for NP degradation can range from a few days to nearly one hundred days, influenced by factors like temperature and pH. nih.gov A specific bacterium, Sphingomonas sp. strain NP5, possesses a unique monooxygenase enzyme capable of degrading 4-alkylphenols with branched side chains, including nonylphenol. researchgate.net While this compound and nonylphenol are different compounds, the study of NP degradation highlights the potential for microbial breakdown of nonyl-group containing compounds in the environment.

Interactions with Organic Matter in Soil Systems

Isothiocyanates, including by inference this compound, exhibit significant interactions with soil organic matter (SOM). nih.gov The sorption of organic compounds in soil is strongly influenced by the characteristics of the SOM. rivm.nl The organic matter content of soil is a primary factor controlling the sorption of non-ionic pesticides and similar organic compounds. irost.ir

Studies have shown that ITCs are sorbed by the organic matter in soil. nih.gov This interaction is important because it can reduce the bioavailability and mobility of the compound in the soil environment. rivm.nl The sorption capacity is related to the quality and quantity of the organic carbon present. rivm.nl For example, the sorption of hydrophobic organic contaminants is often correlated with the organic carbon content of the soil. nih.gov Specifically, the sorption behavior of a soil can depend on the relative amounts of different types of organic matter like humic matter and black carbon. rivm.nl

Influence on Soil Microbiome Composition and Dynamics

This compound and other ITCs have a significant impact on the composition and dynamics of the soil microbiome. researchgate.netnih.gov These compounds possess broad-spectrum biocidal activity, affecting fungi, bacteria, and other microorganisms. mdpi.comcabidigitallibrary.org The introduction of ITCs into the soil, often through the incorporation of Brassica plant materials, can lead to shifts in the microbial community structure. researchgate.net

The effects of ITCs on the soil microbiome can be both direct and indirect. The direct effects stem from their toxicity to various microorganisms, where they can inhibit metabolic processes by binding to proteins and enzymes or by disrupting cell membranes. researchgate.net However, the impact is not uniformly negative. While suppressing pathogenic organisms, the breakdown of Brassica biomass can also stimulate beneficial microbial communities that play roles in nutrient cycling and pathogen suppression. researchgate.net

Research on various ITCs has shown differential effects on soil microbial populations. For example, a study using different ITCs found that allyl isothiocyanate caused a dramatic decrease in fungal populations, while bacterial populations were less affected. frontiersin.org The application of ITCs can lead to changes in the relative abundance of different microbial genera. For instance, allyl isothiocyanate fumigation has been shown to decrease the relative abundance of some dominant bacteria like Planctomycetes while increasing others like Lysobacter and Pseudomonas. jmb.or.kr These shifts in the microbiome are a crucial aspect of the long-term effects observed in biofumigation. nih.gov

| Microbial Group | Effect of Isothiocyanate Application | Reference |

| Fungi | General inhibition of growth, spore germination, and biofilm formation. nih.gov Significant reduction in population size observed with certain ITCs (e.g., allyl ITC). frontiersin.org | nih.gov, frontiersin.org |